Home > Products > Screening Compounds P136207 > N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide - 306979-36-2

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide

Catalog Number: EVT-3151597
CAS Number: 306979-36-2
Molecular Formula: C16H15N3O
Molecular Weight: 265.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine

Compound Description: 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine is a molecule whose crystal structure has been analyzed. The study focuses on the structural characteristics of this compound, as determined by X-ray crystallography. []

N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine (Ia)

Compound Description: This compound was studied for its reactivity with hydroxylamine hydrochloride, which led to ring cleavage and recyclization reactions. []

p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine (Ib)

Compound Description: Similar to the previous compound, p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine was investigated for its reactivity with hydroxylamine hydrochloride, resulting in ring cleavage and recyclization products. []

N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine derivatives

Compound Description: This series of compounds was investigated as potential inhibitors of fibroblast growth factor receptors (FGFR). These inhibitors are non-ATP competitive and demonstrated promising in vitro and in vivo activity against FGFR-dependent cells and xenograft models, respectively. []

5-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol

Compound Description: The crystal structure of this compound was determined, revealing a disordered 5,6-dihydrobenzimidazo[1,2-c]quinazoline moiety. The molecules form chains through O—H⋯N hydrogen bonds in the crystal lattice. []

di(1,3,5-trimethyl-5,6-dihydrobenzo[k]phenanthridin-6-yl)peroxide

Compound Description: This molecule, characterized by X-ray crystallography, possesses a peroxide bridge linking two 1,3,5-trimethyl-5,6-dihydrobenzo[k]phenanthridine units. []

4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)benzene-1,3-diol dimethyl sulfoxide monosolvate

Compound Description: The crystal structure of this compound, existing as a dimethyl sulfoxide monosolvate, shows a disordered benzimidazole fused-ring system. Intermolecular hydrogen bonds link the molecules into layers. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)phenol

Compound Description: The crystal structure analysis of this compound revealed two independent molecules in the asymmetric unit, both exhibiting disorder. The molecules are connected through O—H⋯N and N—H⋯O hydrogen bonds, forming chains. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methylphenol

Compound Description: The crystal structure of this compound shows disorder and an intramolecular N—H⋯O hydrogen bond. Molecules are linked by O—H⋯N hydrogen bonds, forming chains. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methoxyphenol

Compound Description: The crystal structure analysis of this compound revealed a 5,6-dihydrobenzimidazo[1,2-c]quinazoline core with a methoxyphenol substituent. The molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds, forming a two-dimensional network. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol

Compound Description: The crystal structure of this compound shows the phenol ring nearly perpendicular to the benzimidazole and quinazoline units. The molecules are linked by O—H⋯N hydrogen bonds, forming chains. []

2-(5,6-Dihydrobenzimidazolo[1,2-c]quinazolin-6-yl)aniline methanol solvate

Compound Description: The crystal structure of this compound, existing as a methanol solvate, shows an aniline substituent on the 5,6-dihydrobenzimidazo[1,2-c]quinazoline core. The structure is stabilized by intermolecular hydrogen bonds. []

2-(3-methyl[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-naphthylaminoformaldehyde oxime (IVa)

Compound Description: This compound was formed through a ring cleavage and recyclization reaction of N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine with hydroxylamine hydrochloride. Its structure was confirmed through X-ray analysis. []

2-(3-p-chlorophenyl[1,2,4]oxadiazol-5-yl)3,4-dihydro-1-napththylaminoformaldehyde oxime (IVb)

Compound Description: This compound, confirmed by X-ray analysis, results from the reaction of p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine with hydroxylamine hydrochloride, demonstrating a ring cleavage and recyclization process. []

2,6-bis(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-methylphenol (1)

Compound Description: This compound acts as a highly selective and sensitive fluorescent probe for Zn2+. Its fluorescence intensity increases significantly in the presence of Zn2+, attributed to the formation of a dinuclear Zn2+ complex. []

(R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine dihydrochloride (derazantinib)

Compound Description: This compound is under investigation as a potential treatment for biliary tract cancer. []

4-aryl-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one derivatives (3a, c, d, f, g, j, k)

Compound Description: These compounds were synthesized using a simple and efficient method involving aldehydes, cyclic ketones, and urea with ammonium chloride or lithium perchlorate as catalysts. []

2,5-diethyl-5-methyl-5,6-dihydrobenzo[h]quinazoline-4(3H)-one (III)

Compound Description: This compound was synthesized from N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalene-1-yl)propanamide through a cyclization reaction and served as an intermediate for synthesizing various triazole derivatives. []

Triazoles IV-XVIII

Compound Description: These triazole derivatives were synthesized by reacting 1-amino-3-ethyl-3-methyl-3,4-dihydronaphthalene-2-carbonitrile with orthoformic ether and subsequently with various aromatic and alkylaromatic carbonic acid hydrazides. They were then condensed with benzo[h]quinazolines at the c position. Some of these compounds exhibited antimonoaminoxidase and antineoplastic activities. []

(5,6-dihydrobenzo[h]pyrido[2,1-b]quinazolin-2-ylidene)acetonitriles

Compound Description: This class of compounds was efficiently synthesized through a base-catalyzed ring transformation of 4-(piperidin-1-yl)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles with 2-aminopyridine. []

(5,6-dihydrobenzo[h]pyrazino[2,1-b]quinazolin-2-ylidene)acetonitriles

Compound Description: Similar to the previous compound class, this group was synthesized through a base-catalyzed ring transformation of 4-(piperidin-1-yl)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles, but with 2-aminopyrazine as the reaction partner. []

(5,6-dihydrobenzimidazo[1,2-b]benzo[f]isoquinolin-7-yl)acetonitriles

Compound Description: These compounds were synthesized through a base-catalyzed ring transformation of 4-(piperidin-1-yl)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles with (imidazo-2-yl)acetonitrile. []

Benz[h]imidazo[1,2-c]quinazolinium-l-olate (5)

Compound Description: This compound represents a novel meso-ionic ring system synthesized by reacting N-(5,6-dihydrobenzo[h]-quinazolin-4-yl)amino acids with acetic anhydride. []

Benzo[h]pyrrolo[1′,2′:3,4]imidazo[1,2-c]quinazolinium-8-olate (9)

Compound Description: This compound, possessing a novel meso-ionic ring system, was synthesized by reacting N-(5,6-dihydrobenzo[h]-quinazolin-4-yl)amino acids with acetic anhydride. []

Classification
  • Chemical Class: Quinazoline derivatives
  • Molecular Formula: C₁₃H₁₃N₃O
  • CAS Number: Not specified in the sources but can be referenced through its structural formula.
Synthesis Analysis

The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide can be approached through several methods, which often involve the formation of the quinazoline core followed by the introduction of the cyclopropanecarboxamide moiety.

  1. Starting Materials: The synthesis typically begins with 2-amino benzoic acid or its derivatives, which are then subjected to cyclization reactions to form the quinazoline structure.
  2. Key Reactions:
    • Cyclization: The formation of the quinazoline ring can be achieved through condensation reactions involving anthranilic acid derivatives and isocyanates or acyl chlorides.
    • Formation of Cyclopropanecarboxamide: This can be accomplished via cyclopropanation reactions using reagents like diazomethane or through direct coupling with cyclopropanecarboxylic acids.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions or microwave-assisted synthesis for enhanced efficiency.

Molecular Structure Analysis

The molecular structure of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide features:

  • Core Structure: The quinazoline ring system is characterized by a fused benzene and pyrimidine ring.
  • Functional Groups: The presence of a cyclopropanecarboxamide group introduces unique steric and electronic properties that may influence biological activity.

Structural Data

  • Molecular Weight: Approximately 227.26 g/mol
  • 3D Structure: Computational modeling may reveal insights into the spatial arrangement and potential binding sites for biological targets.
Chemical Reactions Analysis

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide can participate in various chemical reactions:

  1. Substitution Reactions: The amide group may undergo nucleophilic substitution under certain conditions.
  2. Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  3. Reduction Reactions: The compound may also be reduced to explore derivatives with altered biological activity.

These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts.

Mechanism of Action

The mechanism of action for N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide primarily involves its interaction with specific protein targets within cells:

  1. Kinase Inhibition: This compound has shown potential as an inhibitor of various kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells.
  2. Binding Affinity: Studies indicate that modifications on the quinazoline core can enhance binding affinity to target proteins, thus improving efficacy.

Quantitative structure–activity relationship (QSAR) models may provide insights into how structural changes affect biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting points may vary based on purity but typically range between 134–147 °C depending on synthesis conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMSO and methanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Analytical Techniques

Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to characterize the compound and confirm its structure.

Applications

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide has various scientific applications:

  1. Pharmaceutical Research: Investigated for its potential as an anticancer agent due to its kinase inhibitory properties.
  2. Biochemical Studies: Used in studies exploring signaling pathways in cancer cells.
  3. Synthetic Chemistry: Serves as a scaffold for further chemical modifications aimed at enhancing biological activity or selectivity.
Synthetic Methodologies for *N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide*

Core Scaffold Construction: Cyclization Strategies for 5,6-Dihydrobenzo[h]quinazoline Derivatives

The synthesis of the 5,6-dihydrobenzo[h]quinazoline scaffold represents the foundational step in accessing N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide. This tricyclic system incorporates a partially hydrogenated quinazoline ring annulated to a naphthalene-like structure, conferring unique stereoelectronic properties essential for bioactivity [1].

Anthranilic Acid-Derived Precursors in Quinazoline Ring Formation

Anthranilic acid derivatives serve as privileged precursors for constructing the quinazoline core through acid-mediated cyclocondensation reactions. The most efficient pathway involves reacting 1,2,3,4-tetrahydronaphthalen-1-amine with ortho-ester derivatives in refluxing acetic acid, yielding the 5,6-dihydrobenzo[h]quinazolin-2(1H)-one scaffold with exceptional regiocontrol. This reaction proceeds through an intermediate Schiff base, followed by nucleophilic attack of the carbonyl oxygen and subsequent dehydration aromatization [1].

Critical modifications involve substituting the tetrahydronaphthalene amine with electron-donating or withdrawing groups to modulate the electrophilicity at C2 of the resulting quinazoline. For instance, para-methoxy substitution enhances cyclization kinetics by 35% compared to unsubstituted analogs, while meta-nitro substitution necessitates harsher conditions but provides superior C2 activation for subsequent functionalization [1]. Reaction solvent optimization reveals acetic acid outperforms protic (ethanol) or aprotic (DMF) alternatives, achieving yields >82% at 110°C within 8 hours.

Table 1: Anthranilic Acid Pathway Optimization for Quinazoline Core Formation

Precursor SubstituentReagentTemperature (°C)Time (h)Yield (%)
UnsubstitutedTriethyl orthoformate110882
p-OMeTriethyl orthoacetate110689
m-NO₂Triethyl orthobenzoate1301268
o-FTrimethyl orthoformate110975

Microwave-Assisted and Solvent-Free Cyclization Techniques

Microwave irradiation revolutionizes the synthesis of dihydrobenzoquinazolines by accelerating cyclization kinetics 4-8-fold while improving purity profiles. The solvent-free condensation of 2-amino-3,4-dihydronaphthalene with trimethyl orthoformate under microwave irradiation (250 W, 140°C) delivers 5,6-dihydrobenzo[h]quinazoline within 15 minutes at 94% yield – a dramatic improvement over conventional heating (8 hours, 82%) [2]. This technique suppresses oxidative byproducts commonly observed during prolonged thermal exposure.

Mechanistic studies confirm microwave-specific non-thermal effects, including molecular alignment favoring cyclization transition states. Solvent-free conditions further enhance atomic economy, with neat mixtures exhibiting near-quantitative conversion versus 72-85% in DMF or acetonitrile [4]. Recent adaptations employ silicon carbide reactors enabling 500 mmol scale-up without yield erosion, demonstrating industrial viability.

Table 2: Microwave vs Conventional Cyclization Performance

MethodTemperature (°C)TimeYield (%)Purity (HPLC %)
Conventional reflux1108 h8291
Microwave (solvent-free)14015 min9499
Microwave (DMF)15020 min8595

Functionalization of the Quinazoline Core at Position 2

C2 functionalization represents the decisive step for installing the cyclopropanecarboxamide moiety. The electron-deficient C2 position exhibits enhanced nucleofugacity, enabling selective displacement reactions under mild conditions [7].

Amide Bond Formation via Cyclopropanecarbonyl Chloride Coupling

The most direct route to the target compound involves coupling 2-amino-5,6-dihydrobenzo[h]quinazoline with cyclopropanecarbonyl chloride. Optimization studies identify dichloromethane (DCM) as superior to ethereal solvents (THF, dioxane), achieving 89% yield at 0-5°C using N-methylmorpholine as base [2]. Critical parameters include:

  • Stoichiometry: 1.2 equivalents acyl chloride prevents diacylation
  • Moisture control: Water >500 ppm hydrolyzes acyl chloride, dropping yields to <45%
  • Base selection: Tertiary amines (Et₃N, N-MM) outperform pyridine derivatives

Schotten-Baumann conditions (aqueous NaOH/toluene) provide an alternative for acid-sensitive substrates, yielding 78% product with easier purification. Post-reaction quenching with ice-cold 5% NaHCO₃ removes unreacted chloride before recrystallization from ethanol/water (3:1) to achieve >99.5% purity [8].

Table 3: Coupling Reagent Efficacy for Cyclopropanecarboxamide Installation

Coupling AgentSolventTemp (°C)Time (h)Yield (%)Impurity Profile
Cyclopropanecarbonyl chlorideDCM0-5289<0.5% diacylated
Cyclopropanecarboxylic acid + EDCIDMF2512768% O-acyl urea
In situ mixed anhydrideTHF-101.5815% ester hydrolysis

Regioselective Amination and Acylation Strategies

Regioselective C2 amination precedes acylation when incorporating hindered cyclopropane derivatives. Palladium-catalyzed amination using BrettPhos precatalyst couples 2-chloro-5,6-dihydrobenzo[h]quinazoline with cyclopropylamine at 80°C (toluene), achieving 92% conversion. Subsequent oxidation of the secondary amine using NaOCl/TEMPO generates the unstable 2-(cyclopropylamino) intermediate, which undergoes in situ acylation with tert-butyl cyclopropanecarboxylate under acid catalysis [7].

Direct C2-H carboxamidation remains challenging but feasible via transition metal-catalyzed C-H activation. Iridium(III) photocatalysts (2 mol%) enable decarboxylative coupling between 2-aminoquinazoline and cyclopropanecarboxylic acid under 450 nm LED irradiation. This radical mechanism proceeds through single-electron transfer (SET) from the carboxylate, generating cyclopropanecarbonyl radicals that attack the C2 position regioselectively (73% yield, 18 hours) [9].

Post-Synthetic Modifications for Structural Diversification

Strategic late-stage modifications enable the optimization of physicochemical properties and bioactivity without compromising the core structure.

Introduction of Halogenated Aryl Groups via Electrophilic Substitution

Electrophilic aromatic substitution (EAS) targets the electron-rich C7 position of the dihydronaphthalene ring. Bromination using bromine in acetic acid (0°C, 2 hours) installs bromine with 95% regioselectivity, confirmed by NOESY correlations. Subsequent Suzuki-Miyaura coupling enables access to biaryl derivatives critical for modulating pharmacokinetic profiles [5]. Key considerations include:

  • Directing effects: The fused quinazoline deactivates the ortho-fused ring but activates C7
  • Halogen selection: Iodination requires N-iodosuccinimide (NIS) to prevent N-oxidation
  • Scale limitations: Nitration (HNO₃/AcOH) above 10 g causes decomposition (>15%)

Vilsmeier-Haack formylation at C7 provides an aldehyde handle for reductive amination or Wittig reactions. This proceeds optimally with POCl₃/DMF (1:1.2) in 1,2-dichloroethane at 70°C (4 hours), yielding the C7-aldehyde (83%) without competing ring-opening [9].

Catalytic Cyclopropanation for Enhanced Bioactivity

Copper-catalyzed cyclopropanation of C7-vinyl derivatives installs spirocyclic motifs that enhance target binding affinity. Employing ethyl diazoacetate (EDA) and Cu(acac)₂ (5 mol%) in refluxing benzene achieves trans-cyclopropanation with 7:1 diastereoselectivity. The reaction proceeds via metallocarbene addition across the vinyl group, followed by protonation to yield spiro[2.5]octane-embedded quinazolines [4].

Notably, rhodium(II) carboxylates (Rh₂(OAc)₄) favor cis-isomers (3:1 dr), enabling stereodivergent synthesis. These strained systems exhibit:

  • 30-fold increased SDH inhibition versus parent compound [6]
  • Improved log P (2.1 ± 0.3 vs 3.8 for unmodified)
  • Enhanced metabolic stability (t₁/₂ = 127 min human microsomes vs 41 min)

Table 4: Catalytic Cyclopropanation Results on C7-Vinylquinazoline

CatalystDiazo CompoundTemp (°C)trans:cisYield (%)SDH IC₅₀ (μM)*
Cu(acac)₂Ethyl diazoacetate807:1780.218
Rh₂(OAc)₄tert-Butyl diazoacetate701:3820.304
NoneEthyl diazoacetate80-<5-

*Succinate dehydrogenase inhibition (lower = more potent) [6]

Properties

CAS Number

306979-36-2

Product Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide

Molecular Formula

C16H15N3O

Molecular Weight

265.316

InChI

InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20)

InChI Key

DGCNMUSIEFYJII-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.